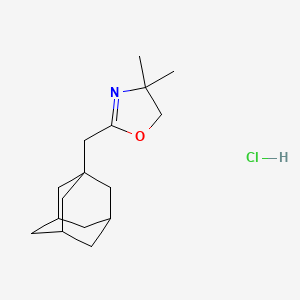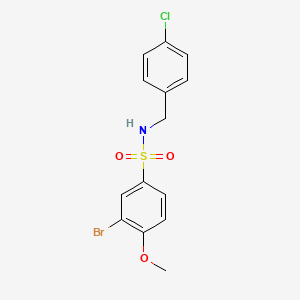![molecular formula C21H27ClN2 B5219656 N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, U-47700 has been associated with a high risk of overdose and addiction, leading to its classification as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit use, U-47700 has also been studied for its potential applications in scientific research.
作用机制
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, this compound activates a signaling cascade that ultimately leads to the inhibition of pain transmission in the spinal cord and brain. However, this compound also has affinity for other opioid receptors, including the delta and kappa receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological effects in both animal and human studies. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. This compound has also been reported to cause euphoria and dysphoria, as well as nausea and vomiting in some individuals.
实验室实验的优点和局限性
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for scientific research is its potency and selectivity for the mu-opioid receptor. This allows for more precise targeting of this receptor and potentially fewer side effects compared to traditional opioids. However, the high risk of overdose and addiction associated with this compound is a significant limitation for its use in laboratory settings. Additionally, the illicit nature of this compound may make it difficult to obtain and study.
未来方向
For research on N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may include investigations into its mechanisms of action at other opioid receptors, as well as its potential for abuse liability and addiction. Additionally, the development of safer and more selective opioid agonists may provide alternative options for pain management and scientific research.
合成方法
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetonitrile with 2-phenylethylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use as a pain reliever and anesthetic in medical settings. Its potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. Additionally, this compound has been investigated for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2/c22-20-8-4-7-19(17-20)9-13-23-21-11-15-24(16-12-21)14-10-18-5-2-1-3-6-18/h1-8,17,21,23H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJINUVHQPWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)